2-{2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE
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Overview
Description
2-{2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE is a complex organic compound belonging to the pyridopyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyridopyrimidine core, which is a fused heterocyclic system combining pyridine and pyrimidine rings, and an acetamide group attached to a trimethylphenyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyridopyrimidine derivatives typically involves multi-step reactions. One common method includes the condensation of appropriate aldehydes with aminopyrimidines, followed by cyclization and functional group modifications. For instance, the synthesis of pyrido[2,3-d]pyrimidin-5-one involves the condensation of DMF-DMA at the methyl group of the acetyl moiety, cyclization to form the pyridopyrimidine ring, and subsequent functionalization .
Industrial Production Methods: Industrial production of such compounds often employs scalable synthetic routes that ensure high yield and purity. These methods may include the use of automated synthesizers and continuous flow reactors to optimize reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 2-{2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or nucleophiles like amines and alcohols.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis .
Biology and Medicine: Pyridopyrimidine derivatives, including this compound, have shown potential in medicinal chemistry. They are investigated for their anti-cancer, anti-inflammatory, and antimicrobial properties. For instance, some derivatives have been identified as potent inhibitors of PARP-1, an enzyme involved in DNA repair .
Industry: In the industrial sector, these compounds are used in the development of pharmaceuticals and agrochemicals. Their ability to interact with biological targets makes them suitable for designing new drugs and pesticides.
Mechanism of Action
The mechanism of action of 2-{2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets. For example, as a PARP-1 inhibitor, it binds to the active site of the enzyme, preventing it from repairing damaged DNA. This leads to the accumulation of DNA damage in cancer cells, ultimately causing cell death . The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with amino acids in the enzyme’s active site.
Comparison with Similar Compounds
Palbociclib: A pyrido[2,3-d]pyrimidine derivative used as a CDK4/6 inhibitor for breast cancer treatment.
Ribociclib: Another CDK4/6 inhibitor with a similar pyridopyrimidine core.
Uniqueness: 2-{2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE is unique due to its specific functional groups and structural configuration, which confer distinct biological activities. Its trimethylphenyl moiety and acetamide group contribute to its specificity and potency as a therapeutic agent.
Properties
IUPAC Name |
2-(2,4-dioxo-1-phenylpyrido[2,3-d]pyrimidin-3-yl)-N-(2,4,6-trimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3/c1-15-12-16(2)21(17(3)13-15)26-20(29)14-27-23(30)19-10-7-11-25-22(19)28(24(27)31)18-8-5-4-6-9-18/h4-13H,14H2,1-3H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVOWRZYAEFWUBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2C(=O)C3=C(N=CC=C3)N(C2=O)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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